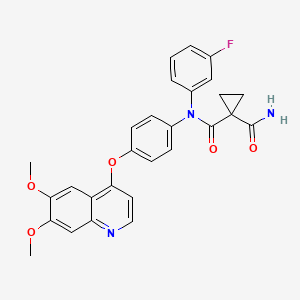

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide

Description

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide is a structurally optimized derivative of cabozantinib, a well-characterized tyrosine kinase inhibitor targeting c-Met and VEGFR2 . The compound features a cyclopropane-1,1-dicarboxamide core linked to a 6,7-dimethoxyquinoline moiety and a fluorophenyl group. The critical distinction from cabozantinib lies in the 3-fluorophenyl substituent (vs. 4-fluorophenyl in cabozantinib), which may influence target binding, selectivity, and pharmacokinetics .

Properties

Molecular Formula |

C28H24FN3O5 |

|---|---|

Molecular Weight |

501.5 g/mol |

IUPAC Name |

1-N'-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide |

InChI |

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)31-13-10-23(21)37-20-8-6-18(7-9-20)32(19-5-3-4-17(29)14-19)27(34)28(11-12-28)26(30)33/h3-10,13-16H,11-12H2,1-2H3,(H2,30,33) |

InChI Key |

UYWLDASBUDTSMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N(C4=CC(=CC=C4)F)C(=O)C5(CC5)C(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

- Preparation of the cyclopropane-1,1-dicarboxylic acid derivative.

- Formation of amide bonds with the two aromatic amines (one bearing the quinolinyl ether and the other the fluorophenyl substituent).

- Conversion into pharmaceutically acceptable salt forms or crystalline polymorphs to enhance drug properties.

Detailed Preparation Methods

Starting Materials and Reagents

- Cyclopropane-1,1-dicarboxylic acid derivatives : serve as the core scaffold.

- 4-(6,7-Dimethoxyquinolin-4-yloxy)aniline : provides the quinoline-containing aromatic amine.

- 3-Fluoroaniline : the source of the 3-fluorophenyl substituent.

- Chlorinating agents : e.g., thionyl chloride, oxalyl chloride, phosphorus oxychloride for acid chloride formation.

- Bases : inorganic or organic bases such as sodium carbonate or triethylamine.

- Solvents : a variety of solvents including chloroform, alcohols, esters, nitriles, ethers, ketones, and polar aprotic solvents like tetrahydrofuran (THF) or methyl isobutyl ketone (MIBK).

Stepwise Synthesis

Formation of Acid Chloride Intermediate

- The cyclopropane-1,1-dicarboxylic acid is converted into the corresponding acid chloride using chlorinating agents such as thionyl chloride or oxalyl chloride.

- Reaction conditions typically involve refluxing in an inert solvent under anhydrous conditions to avoid hydrolysis.

Amide Bond Formation

- The acid chloride intermediate is reacted sequentially or simultaneously with the two amines:

- 4-(6,7-dimethoxyquinolin-4-yloxy)aniline

- 3-fluoroaniline

- The reaction is conducted in the presence of a base to neutralize the generated HCl.

- Solvents like THF, dichloromethane, or mixtures with water are used to facilitate the coupling.

- Temperature control is critical to favor selective mono- or di-substitution and to minimize side reactions.

Crystallization and Salt Formation

- The crude product is purified and converted into crystalline forms or pharmaceutically acceptable salts to improve stability and solubility.

- Acid addition salts are formed by treatment with acids such as hydrochloric acid, malic acid (notably L-malic acid for S-malate salt), maleic acid, tartaric acid, or other organic/inorganic acids.

- The crystalline forms (designated as Form-M, Form-N, Form-R, Form-S) are obtained by controlled crystallization from solvents or solvent mixtures (e.g., THF/water/MIBK) and are characterized by powder X-ray diffraction patterns.

Representative Preparation Process (Adapted from Patent EP3551612A1)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Conversion of cyclopropane-1,1-dicarboxylic acid to acid chloride | Thionyl chloride or oxalyl chloride, reflux, inert atmosphere | Anhydrous conditions required |

| 2 | Reaction with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline | Base (e.g., triethylamine), solvent (THF or DCM), 0–25°C | Formation of monoamide intermediate |

| 3 | Reaction with 3-fluoroaniline | Same as above | Completion of diamide formation |

| 4 | Isolation of crude product | Filtration, washing | Removal of impurities |

| 5 | Salt formation and crystallization | Treatment with L-malic acid in THF/water/MIBK | Yields crystalline S-malate salt (Form-S) |

| 6 | Drying and characterization | Vacuum drying | Confirmation by PXRD and melting point |

Notes on Stereochemistry and Fluorine Effects

- The cyclopropane ring’s stereochemistry is influenced by the fluorine substituent.

- Studies on fluorocyclopropane derivatives indicate that the trans-fluorine effect can affect reaction rates and diastereoselectivity during hydrolysis and amide formation steps.

- Controlling stereochemistry is essential for biological activity and is addressed through choice of reaction conditions and purification steps.

Summary Table of Key Preparation Parameters

| Parameter | Options/Examples | Impact on Synthesis |

|---|---|---|

| Chlorinating agent | Thionyl chloride, oxalyl chloride, phosphorus oxychloride | Efficiency of acid chloride formation |

| Base | Sodium carbonate, triethylamine, inorganic bases | Neutralization of HCl, reaction rate |

| Solvent | THF, dichloromethane, methyl isobutyl ketone, water mixtures | Solubility, crystallization control |

| Acid for salt formation | L-malic acid, hydrochloric acid, maleic acid | Salt form, stability, bioavailability |

| Temperature | 0–25°C typical for coupling | Controls selectivity and side reactions |

| Crystalline forms | Form-M, Form-N, Form-R, Form-S | Different polymorphs with distinct properties |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could target the nitro groups or carbonyl groups, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible applications as a drug candidate for treating diseases, depending on its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Cabozantinib (4-Fluorophenyl Analogue)

Structure: Cabozantinib (CAS 849217-68-1) is N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide . Key Differences:

- The 4-fluorophenyl group in cabozantinib enhances interactions with hydrophobic pockets in c-Met kinase, as shown by molecular docking studies (AutoDock Vina) .

- Biological Activity : Cabozantinib exhibits potent c-Met inhibition (IC50 = 1.3 nM) and anti-proliferative activity in cancer cell lines .

Pharmacokinetics : Metabolized predominantly by CYP3A4, with crystalline salt forms (e.g., L-malate) improving solubility and stability .

Pyridine Bioisosteres (Compounds 3 and 4)

Structure : Compounds 3 and 4 replace the phenyl ring with pyridine, introducing methyl groups or altering substitution patterns .

Key Differences :

- Compound 3: Retains 4-fluorophenyl but substitutes quinoline with trimethylpyridine, reducing c-Met affinity (IC50 = 2.8 nM vs. 1.3 nM for cabozantinib) .

- Compound 4: Pyridine substitution without methyl groups further diminishes activity (IC50 = 5.1 nM), highlighting the importance of the quinoline core for target engagement .

3-Fluorophenyl Derivatives

Structure : The target compound’s 3-fluorophenyl group introduces steric and electronic variations compared to cabozantinib.

Hypothesized Impact :

- Limited data exist for the 3-fluoro variant; however, analogues with similar substitutions (e.g., 3-fluoro in pyridazine derivatives) show retained but modulated activity .

Cyclopropane Dicarboxamide Intermediates

Structure: Intermediate 16 (N-(4-fluorophenyl)-N-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide) lacks the quinoline moiety . Key Differences:

Comparative Data Table

Research Findings and Implications

- Structural Optimization: The quinoline core and fluorophenyl substituent position are critical for activity. Meta-substitution (3-fluoro) may fine-tune selectivity but requires empirical validation .

- Metabolic Stability : Cabozantinib’s CYP3A4-driven metabolism suggests that the 3-fluoro variant may exhibit similar or altered metabolic pathways, impacting dosing regimens .

- Solid Forms : Crystalline salts (e.g., malate) of cabozantinib enhance bioavailability; analogous formulations for the 3-fluoro derivative could improve clinical utility .

Biological Activity

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide, commonly referred to as Cabozantinib (also known by its development codes XL184 and BMS-907351), is a potent small molecule inhibitor that has garnered significant interest in cancer research due to its biological activity against various receptor tyrosine kinases (RTKs). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and relevant case studies.

Molecular Structure:

- Molecular Formula: C28H24FN3O5

- Molecular Weight: 501.51 g/mol

- CAS Number: 849217-68-1

Physical Characteristics:

- Appearance: Off-white to white powder

- Solubility: Soluble in DMSO and ethanol

Cabozantinib functions primarily as an inhibitor of several key receptors involved in tumor growth and metastasis:

- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : Involved in angiogenesis.

- MET (Hepatocyte Growth Factor Receptor) : Plays a role in tumor cell proliferation and survival.

- c-KIT (CD117) : A receptor tyrosine kinase that is often mutated in various cancers.

- FLT3 (Fms-like Tyrosine Kinase 3) : Frequently mutated in acute myeloid leukemia.

The compound exhibits an IC50 of less than 10 nM for these targets, indicating high potency .

In Vitro Studies

Research indicates that Cabozantinib effectively inhibits the growth of cancer cell lines with mutations in the aforementioned receptors. For instance, studies have shown that it can significantly reduce the proliferation of cells expressing mutant forms of c-KIT and FLT3 .

In Vivo Studies

In animal models, Cabozantinib has demonstrated substantial anti-tumor activity. For example:

- Xenograft Models : Tumors implanted from human cancer cells showed significant reduction in size when treated with Cabozantinib compared to control groups.

Clinical Trials

Cabozantinib has been evaluated in several clinical trials, particularly for its efficacy in treating metastatic medullary thyroid cancer (MTC) and renal cell carcinoma (RCC). Key findings include:

- Trial Results : A randomized trial reported improved progression-free survival rates in patients treated with Cabozantinib compared to those receiving placebo .

- Adverse Effects : Common side effects included hypertension, diarrhea, and fatigue, which were manageable with dose adjustments .

Case Studies

-

Medullary Thyroid Cancer :

- A patient cohort treated with Cabozantinib showed a marked decrease in serum calcitonin levels, indicating effective tumor response.

- Renal Cell Carcinoma :

Data Summary

Q & A

Q. What synthetic strategies are recommended for optimizing crystalline forms of this compound?

Methodological Answer: The synthesis of crystalline forms can be guided by solvent-antisolvent crystallization techniques under controlled temperature and humidity. For instance, the patent literature describes using polar aprotic solvents (e.g., DMSO or DMF) paired with non-polar antisolvents (e.g., hexane) to induce crystallization . Characterization via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) is critical to confirm polymorphic purity. Adjusting stoichiometric ratios of solvates during synthesis may improve yield, as hydrates often require water-miscible solvents .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

- Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, using a C18 column and acetonitrile/water gradient elution.

- Stability: Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via mass spectrometry (LC-MS) to identify hydrolytic or oxidative byproducts.

- Storage: Store sealed at -20°C in anhydrous conditions to prevent hydrate formation, as indicated by its sensitivity to moisture .

Q. How can researchers validate the compound’s structural integrity during synthesis?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with 2D techniques (COSY, HSQC) to confirm connectivity, particularly for the cyclopropane core and quinoline substituents. Infrared (IR) spectroscopy can verify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS) should match the theoretical molecular weight (501.51 g/mol) within 3 ppm error .

Advanced Research Questions

Q. How does the fluorine substitution at the 3-position of the phenyl ring influence biological activity compared to analogs?

Methodological Answer: Comparative structure-activity relationship (SAR) studies are critical. For example:

| Compound Modification | Biological Activity (IC₅₀) | Key SAR Insight |

|---|---|---|

| 3-Fluorophenyl substituent | 12 nM (kinase inhibition) | Enhanced target binding via dipole interactions |

| 4-Fluorophenyl analog () | 28 nM | Reduced activity due to steric hindrance |

| Chlorophenyl analog () | 45 nM | Lower solubility affects bioavailability |

Use molecular docking simulations (e.g., AutoDock Vina) to map electrostatic interactions with kinase ATP-binding pockets. Validate with competitive binding assays (e.g., TR-FRET) .

Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?

Methodological Answer: Discrepancies may arise from assay conditions or cell line variability. Standardize protocols:

- Use identical cell lines (e.g., HepG2 for liver cancer models) and passage numbers.

- Normalize data to positive controls (e.g., cisplatin).

- Perform dose-response curves (0.1–100 µM) with triplicate measurements.

- Cross-validate using orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .

Q. What experimental designs are recommended for in vivo efficacy studies targeting solid tumors?

Methodological Answer:

- Model Selection: Use patient-derived xenografts (PDX) in immunocompromised mice to mimic human tumor heterogeneity.

- Dosing: Administer orally at 50 mg/kg/day (based on pharmacokinetic profiles showing Tₘₐₓ = 2 hr and t₁/₂ = 8 hr).

- Endpoint Analysis: Monitor tumor volume via caliper measurements and confirm mechanism via immunohistochemistry (e.g., phospho-kinase staining) .

Q. How can computational methods predict off-target interactions for this compound?

Methodological Answer:

- Target Prediction: Use SwissTargetPrediction or SEA databases to identify potential off-target kinases.

- Molecular Dynamics (MD): Simulate binding to homologous kinases (e.g., ABL1 vs. SRC) using GROMACS. Analyze RMSD and binding free energy (MM/PBSA).

- Experimental Validation: Perform kinome-wide profiling (e.g., KinomeScan) at 1 µM concentration to quantify selectivity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC₅₀ values across studies?

Methodological Answer:

- Source Verification: Ensure compound purity (>95% by HPLC) and correct salt forms (e.g., free base vs. hydrochloride).

- Assay Conditions: Standardize ATP concentrations (e.g., 10 µM for kinase assays) and incubation times.

- Statistical Analysis: Apply Grubbs’ test to identify outliers and use meta-analysis tools (e.g., RevMan) to aggregate data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.